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Compound of Interest

Compound Name: 1,2-Bis(phenylsulfonyl)ethane

Cat. No.: B1202566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1,2-Bis(phenylsulfonyl)ethane, a molecule of interest in various chemical research

domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and

mass spectrometry (MS) data, along with detailed experimental protocols. The information is

structured to be a practical resource for identification, characterization, and quality control

purposes.

Core Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1,2-
Bis(phenylsulfonyl)ethane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 1,2-Bis(phenylsulfonyl)ethane
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.95 - 7.92 Multiplet 4H
Aromatic (ortho-

protons)

7.72 - 7.67 Multiplet 2H
Aromatic (para-

protons)

7.63 - 7.58 Multiplet 4H
Aromatic (meta-

protons)

3.63 Singlet 4H
Ethane bridge (-CH₂-

CH₂-)

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Spectroscopic Data of 1,2-Bis(phenylsulfonyl)ethane

Chemical Shift (δ) ppm Assignment

138.4 Aromatic (ipso-carbon)

134.3 Aromatic (para-carbon)

129.4 Aromatic (meta-carbon)

128.2 Aromatic (ortho-carbon)

55.2 Ethane bridge (-CH₂-CH₂-)

Solvent: Polysol; Reference: Tetramethylsilane (TMS)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 1,2-Bis(phenylsulfonyl)ethane
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Wavenumber (cm⁻¹) Intensity Assignment

3064 Medium Aromatic C-H stretch

2925 Weak Aliphatic C-H stretch

1447 Strong Aromatic C=C stretch

1325, 1148 Strong S=O stretch (sulfonyl group)

750, 688 Strong C-H out-of-plane bend

Sample Preparation: KBr Pellet

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data of 1,2-Bis(phenylsulfonyl)ethane

m/z Relative Intensity (%) Assignment

310 5 [M]⁺ (Molecular Ion)

141 100 [C₆H₅SO₂]⁺

77 60 [C₆H₅]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols
The following sections detail the methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
A solution of 1,2-Bis(phenylsulfonyl)ethane was prepared by dissolving approximately 10-20

mg of the solid sample in 0.5-0.7 mL of a deuterated solvent, such as Polysol, in a 5 mm NMR

tube. A small amount of tetramethylsilane (TMS) was added as an internal standard. Both ¹H

and ¹³C NMR spectra were recorded on a Bruker AC-300 spectrometer. For the ¹H NMR

spectrum, a standard pulse sequence was used with a sufficient number of scans to obtain a
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good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled pulse sequence was

employed to simplify the spectrum to single peaks for each unique carbon atom.

Infrared (IR) Spectroscopy
The IR spectrum was obtained using the KBr pellet method. A small amount of 1,2-
Bis(phenylsulfonyl)ethane (1-2 mg) was finely ground with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then

pressed into a thin, transparent pellet using a hydraulic press. The KBr pellet was placed in the

sample holder of a Fourier-transform infrared (FT-IR) spectrometer, and the spectrum was

recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small

amount of the solid 1,2-Bis(phenylsulfonyl)ethane was introduced into the ion source via a

direct insertion probe. The sample was vaporized by heating, and the resulting gas-phase

molecules were bombarded with a beam of high-energy electrons (typically 70 eV). This

caused ionization and fragmentation of the molecules. The resulting ions were then accelerated

and separated based on their mass-to-charge ratio (m/z) by a mass analyzer, and their relative

abundances were detected.

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the chemical

structure with its mass spectrometry fragmentation.
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A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1202566#spectroscopic-data-nmr-ir-ms-of-1-2-bis-
phenylsulfonyl-ethane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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